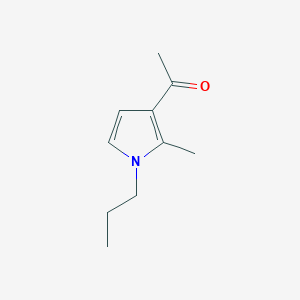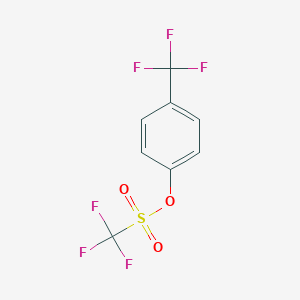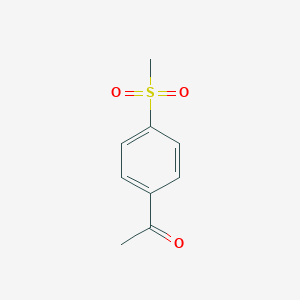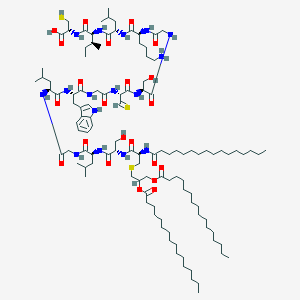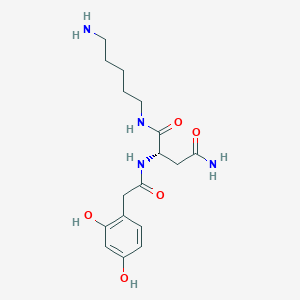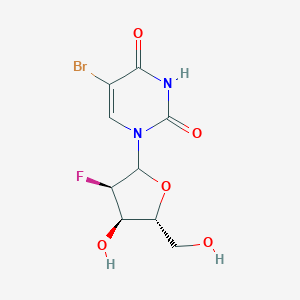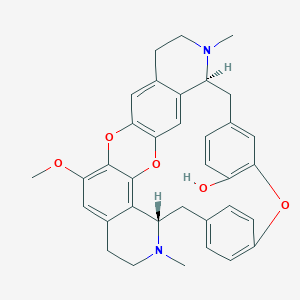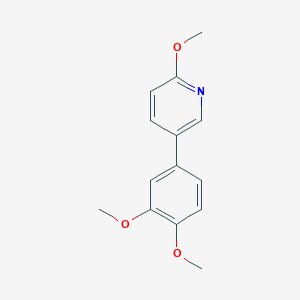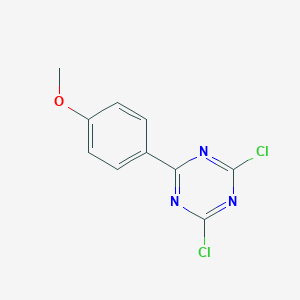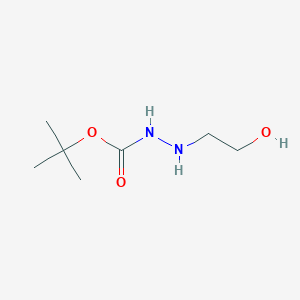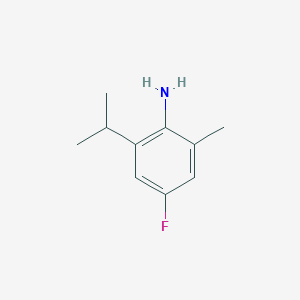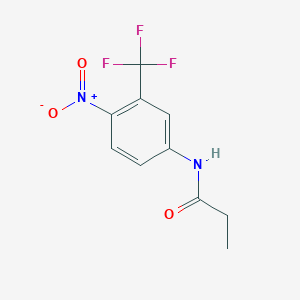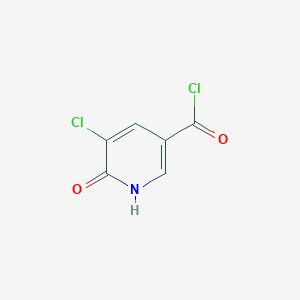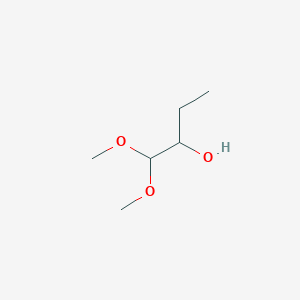
1,1-Dimethoxybutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering.
Molecular Structure Analysis
The molecular formula of 1,1-Dimethoxybutan-2-ol is C6H14O3 . Its molecular weight is 134.17 g/mol . The IUPAC name for this compound is 1,1-dimethoxybutan-2-ol .
Chemical Reactions Analysis
1,1-Dimethoxybutan-2-ol plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules.
Physical And Chemical Properties Analysis
The physical properties of 1,1-Dimethoxybutan-2-ol include its molecular weight, which is 134.17 g/mol . Its molecular formula is C6H14O3 . The index of refraction is 1.416 .
Wissenschaftliche Forschungsanwendungen
Chemoselective Reactions
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering (Ojima & Kumagai, 1978).
Synthesis of Chromens
This compound plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules (Bandaranayake, Crombie, & Whiting, 1971).
Role in Pheromone Synthesis
1,1-Dimethoxybutan-2-ol is also significant in the synthesis of pheromones. The synthesis of stereoisomers of erythro-3,7-dimethyl-pentadec-2-yl acetate and propionate, which are sex pheromones of pine sawflies, involves this compound. This highlights its application in ecological and environmental studies (Mori, Tamada, & Matsui, 1978).
Nonlinear Optical Properties
In optoelectronics, 1,1-Dimethoxybutan-2-ol-related compounds have been studied for their nonlinear optical properties. These properties are crucial in the development of advanced materials for photonic and optoelectronic applications (Sreenath, Joe, & Rastogi, 2018).
Biofuel Production
There's research indicating the utility of related compounds in biofuel production. For instance, 2-methylpropan-1-ol, closely related to 1,1-Dimethoxybutan-2-ol, has been studied for its potential in biofuel production, highlighting the broader applicability of this class of compounds (Bastian et al., 2011).
Thermodynamic Properties
The study of binary systems involving 1,1-Dimethoxybutan-2-ol and other compounds like benzene or cyclohexane provides insights into its thermodynamic properties. This is important for its application in chemical manufacturing and process engineering (Teodorescu, Krummen, & Gmehling, 2003).
Safety And Hazards
Eigenschaften
CAS-Nummer |
7472-25-5 |
|---|---|
Produktname |
1,1-Dimethoxybutan-2-ol |
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
MINVDNAALYQBTP-UHFFFAOYSA-N |
SMILES |
CCC(C(OC)OC)O |
Kanonische SMILES |
CCC(C(OC)OC)O |
Andere CAS-Nummern |
7472-25-5 |
Synonyme |
1,1-Dimethoxybutan-2-ol; 2-Hydroxybutyraldehyde Dimethyl Acetal; 2-Hydroxybutyraldehyde Dimethyl Acetal; NSC 401918 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



